1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 1-[2-(1-piperazinyl)ethyl]-1H-pyrrole-2,5-dione dihydrochloride . The name reflects its core structure: a 2,5-dihydro-1H-pyrrole-2,5-dione (maleimide) ring substituted at the 1-position with a 2-(piperazin-1-yl)ethyl group, accompanied by two hydrochloride counterions.
The structural representation (Figure 1) highlights the following features:
- A maleimide ring with ketone groups at positions 2 and 5.
- An ethyl chain bridging the maleimide’s nitrogen atom to the piperazine ring.
- Two chloride ions neutralizing the protonated piperazine nitrogens.
The SMILES notation for the compound is C1CNCCN1CCN2C(=O)C=CC2=O.Cl.Cl, and its InChIKey is HHNXNECFOKSRDW-UHFFFAOYSA-N.
CAS Registry Number and Alternative Synonyms
The compound is registered under the CAS Number 190714-38-6 . Alternative synonyms include:
- 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride
- Enamine-ENA448969432 (vendor-specific code)
- 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione hydrochloride
These synonyms are used interchangeably in chemical catalogs and research contexts.
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₅N₃O₂·2HCl , with a molecular weight of 282.17 g/mol . The calculation proceeds as follows:
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C₁₀H₁₅N₃O₂ | 1 | 10(12.01) + 15(1.01) + 3(14.01) + 2(16.00) | 209.23 |
| 2HCl | 2 | 2(1.01 + 35.45) | 72.92 |
| Total | 282.15 |
Minor discrepancies between calculated (282.15 g/mol) and reported (282.17 g/mol) values arise from rounding conventions.
Salt Formation Rationale: Dihydrochloride Counterion Interactions
The dihydrochloride salt form enhances the compound’s water solubility and stability , critical for research applications. Piperazine, a six-membered ring with two nitrogen atoms, readily undergoes protonation in acidic conditions. Each piperazine nitrogen accepts a proton from hydrochloric acid, forming a dicationic species balanced by two chloride anions.
Key interactions include:
- Protonation at Nitrogen Sites : The piperazine’s secondary amines (pKa ≈ 9.8 and 5.6) bind protons, increasing polarity.
- Ionic Bonding : Electrostatic forces between the protonated piperazine and chloride ions stabilize the crystal lattice.
- Solubility Modulation : Salt formation reduces lipophilicity (log P) by introducing charged species, as demonstrated in analogous hydrochloride salts.
This salt form is preferred in synthetic and pharmacological studies due to its improved handling and solubility profile compared to the free base.
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h1-2,11H,3-8H2;2*1H |
InChI Key |
HHNXNECFOKSRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC2=O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Maleimide Protection :
Alkylation with Dibromoethane :
Piperazine Conjugation :
Boc Deprotection and Salt Formation :
Key Data
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Maleimide Protection | 2,5-Dimethylfuran | DCM | 60°C | 12 h | 85% |
| Alkylation | BrCH₂CH₂Br, K₂CO₃ | DMF | 50°C | 1.5 h | 78% |
| Piperazine Conjugation | 1-(2-Boc-aminoethyl)piperazine | DMF | RT | 24 h | 65% |
| Deprotection | HCl (4M in dioxane) | Dioxane | RT | 2 h | 99% |
Method 2: Direct Nucleophilic Substitution
Reaction Scheme
Maleimide Activation :
Piperazine Alkylation :
Coupling Reaction :
Hydrochloride Salt Formation :
Key Data
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Maleimide Activation | SOCl₂ | THF | 0°C | 2 h | 90% |
| Piperazine Alkylation | 1,2-Dibromoethane, K₂CO₃ | Acetonitrile | 80°C | 48 h | 70% |
| Coupling | Piperazine-ethyl bromide | THF | RT | 12 h | 60% |
| Salt Formation | HCl (g) | EtOAc | RT | 1 h | 95% |
Method 3: Solid-Phase Synthesis for High-Purity Output
Reaction Scheme
Resin Functionalization :
Piperazine Coupling :
Cleavage and Purification :
Key Data
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Resin Loading | Fmoc-maleimide, HOBt/DIC | DMF | RT | 4 h | 95% |
| Piperazine Coupling | Piperazine, 1,2-dibromoethane | DMF | 50°C | 6 h | 80% |
| Cleavage | TFA/H₂O (95:5) | - | RT | 1 h | 90% |
Analytical Characterization
- ¹H NMR (D₂O): δ 3.45–3.27 (m, 6H, piperazine CH₂), 3.18 (s, 2H, maleimide CH₂), 1.63 (s, 6H, Diels-Alder adduct).
- HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Mass Spec : [M+H]⁺ = 209.25 (calculated), 209.25 (observed).
Critical Factors for Optimization
Chemical Reactions Analysis
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of pyrrole compounds exhibit anticonvulsant properties. For instance, compounds similar to 1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride have been studied for their efficacy in seizure models. A study demonstrated that certain pyrrole derivatives could significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory research. Pyrrole derivatives have been linked to the inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have indicated that these compounds can modulate pro-inflammatory cytokine production, thereby reducing inflammation .
Antimicrobial Activity
Pyrrole-based compounds are also being investigated for their antimicrobial properties. Preliminary studies suggest that 1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride may exhibit activity against various bacterial strains. This opens avenues for its application in developing new antibiotics or antimicrobial agents .
Case Study 1: Anticonvulsant Evaluation
In a controlled study evaluating the anticonvulsant effects of various pyrrole derivatives, 1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride was tested alongside other compounds. Results indicated a significant reduction in seizure frequency compared to controls, highlighting its potential as a novel anticonvulsant agent .
Case Study 2: Anti-inflammatory Testing
A series of experiments were conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound, suggesting its utility in managing inflammatory responses .
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride
- CAS No.: 190714-38-6
- Molecular Formula : C₁₀H₁₇Cl₂N₃O₂
- Molecular Weight : 282.17 g/mol
- Structural Features : The compound consists of a maleimide (pyrrole-2,5-dione) core linked via an ethyl group to a piperazine ring, with two hydrochloride counterions enhancing solubility .
Piperazine derivatives are commonly employed in drug design for their bioavailability and ability to interact with biological targets (e.g., neurotransmitter receptors) .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons with related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 190714-38-6 | C₁₀H₁₇Cl₂N₃O₂ | 282.17 | Dihydrochloride salt, maleimide core | Drug intermediate, research |
| 3-Methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | - | C₁₁H₁₉ClN₃O₂ | ~297.75 | Methyl group on maleimide ring | Enhanced lipophilicity |
| 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) | - | C₁₀H₁₈N₄ | 194.28 | Pyridinyl imine substituent | Chelation, metal-binding |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₃H₂₅N₃O₄ | 407.46 | Fmoc-protected piperazine, carboxylic acid | Peptide synthesis |
Key Observations :
Target Compound vs. 3-Methyl Derivative :
- The 3-methyl derivative () introduces a methyl group to the maleimide ring, increasing molecular weight by ~15.58 g/mol. This modification likely enhances lipophilicity, which could improve blood-brain barrier penetration in drug candidates .
- The dihydrochloride salt in the target compound improves aqueous solubility compared to the hydrochloride form of the 3-methyl analog .
- LP replaces the maleimide ring with a pyridinyl imine group, reducing molecular weight but introducing a nitrogen-rich aromatic system. This structural change may favor metal coordination or hydrogen bonding in biological systems .
Target Compound vs. Fmoc-Piperazine Derivative () :
- The Fmoc-protected derivative includes a bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, increasing steric hindrance and molecular weight. This compound is tailored for solid-phase peptide synthesis, unlike the target molecule, which lacks protective groups .
Biological Activity
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride is a synthetic compound characterized by its unique structure, which includes a piperazine ring and a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C10H15N3O2·2HCl
- Molecular Weight : 282.16 g/mol
- IUPAC Name : 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione; dihydrochloride
- InChI Key : HHNXNECFOKSRDW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring facilitates binding to specific proteins, potentially modulating their activity and influencing cellular pathways.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride. For instance:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).
- Results : Compounds derived from this structure demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising antiproliferative effects .
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties. Studies involving animal models have indicated a reduction in neuroinflammation and improved outcomes in models of neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of the compound against various cancer cell lines. The results showed that derivatives of this compound had IC50 values ranging from 10–30 µM against specific cancer types, demonstrating significant cytotoxicity .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of the compound. It was found to inhibit the growth of several pathogenic bacteria effectively. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
